![molecular formula C12H9ClN2O3 B1594230 Fenridazon CAS No. 68254-10-4](/img/structure/B1594230.png)
Fenridazon
Overview
Description
Scientific Research Applications
Comprehensive Analysis of Fenridazon Applications
Fenridazon, known chemically as potassium 1-(p-chlorophenyl)-1,4-dihydro-6-methyl-4-oxopyridazine-3-carboxylate, has been utilized in various scientific research fields. Below is a detailed analysis of its unique applications across different areas of study.
Hybrid Wheat Production: Fenridazon acts as a chemical hybridizing agent causing male floral sterility, which is particularly useful in the production of hybrid wheat (Triticum aestivum L.). The compound’s foliar absorption and translocation to the floral primordia are influenced by environmental factors such as temperature and humidity .
Plant Growth Regulation: As a plant growth regulator, Fenridazon has been used to control the growth patterns in cereals. Its application can lead to significant changes in plant development, which can be leveraged for controlled breeding and research purposes .
Environmental Fate Studies: The environmental fate of Fenridazon, including its persistence and degradation in various ecosystems, is an important area of research. Understanding its behavior in the environment can help assess its long-term ecological impact .
Ecotoxicity Investigations: Research into the ecotoxicity of Fenridazon provides insights into its effects on non-target organisms. This is crucial for evaluating the safety and potential risks associated with its use in agricultural settings .
Human Health Impact Studies: While Fenridazon is largely considered obsolete, studies on its implications for human health remain relevant. Such research helps in understanding the potential exposure risks and establishing safety guidelines .
Gametocide Research: Fenridazon’s role as a gametocide makes it a subject of interest in studies focused on reproductive biology. Its impact on male floral sterility can be applied to understand and manipulate plant reproduction mechanisms .
Chemical Hybridizing Agent Technology: The compound’s use in chemical hybridizing agent technology has implications for advancing hybrid crop production methods. Research in this field explores the optimization of Fenridazon application for efficient hybrid seed production .
Synthetic Chemistry: In synthetic chemistry, Fenridazon’s structure and reactivity are studied to develop new compounds with similar or improved properties. This research can lead to the synthesis of novel agents with specific applications in agriculture or other industries.
properties
IUPAC Name |
1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-7-6-10(16)11(12(17)18)14-15(7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEKUYKSOCTBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058158 | |
Record name | Fenridazon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832421 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Fenridazon | |
CAS RN |
68254-10-4 | |
Record name | Fenridazon [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068254104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenridazon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENRIDAZON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6E8BE2U25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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